molecular formula C9H18ClNO4 B2631653 Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride CAS No. 2137820-85-8

Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride

Cat. No.: B2631653
CAS No.: 2137820-85-8
M. Wt: 239.7
InChI Key: ASIPCBLNWBFDIV-UHFFFAOYSA-N
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Description

Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO4 and a molecular weight of 239.7 g/mol . It is a hydrochloride salt form of a carboxylate ester, featuring a tetrahydro-2H-pyran ring substituted with a hydroxyethylamino group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride typically involves the reaction of methyl 4-oxane-4-carboxylate with 2-aminoethanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, primary amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and leading to various biochemical effects . The exact pathways involved depend on the specific application and target molecule.

Properties

IUPAC Name

methyl 4-(2-hydroxyethylamino)oxane-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-13-8(12)9(10-4-5-11)2-6-14-7-3-9;/h10-11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIPCBLNWBFDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)NCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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